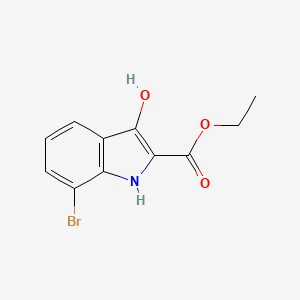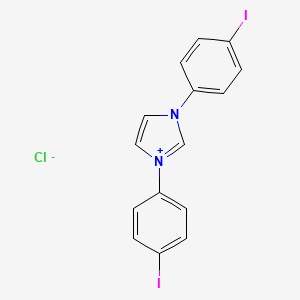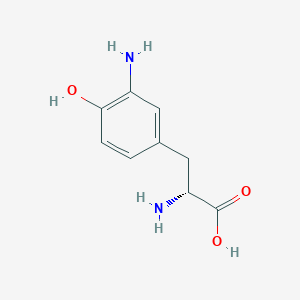![molecular formula C8H9NO B12957213 2,4-Dihydro-1H-benzo[d][1,3]oxazine CAS No. 59689-21-3](/img/structure/B12957213.png)
2,4-Dihydro-1H-benzo[d][1,3]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydro-1H-benzo[d][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by a benzene ring fused to an oxazine ring, which contains both nitrogen and oxygen atoms. The unique structure of this compound makes it an important molecule in various fields, including medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydro-1H-benzo[d][1,3]oxazine typically involves the cyclization of appropriate precursors. One common method is the reaction of o-aminophenol with formaldehyde under acidic conditions, leading to the formation of the oxazine ring . Another approach involves the use of gold(I) catalysts to facilitate the cycloisomerization of N-(2-alkynyl)aryl benzamides .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles. For instance, visible light-promoted catalyst-free C–H activation/cyclization of tertiary amines has been reported as an efficient and environmentally friendly method . This method uses white light-emitting diodes (LEDs) and dimethyl sulfoxide (DMSO) as the solvent, with aerial oxygen serving as the oxidant.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dihydro-1H-benzo[d][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions include various substituted oxazines and dihydro derivatives, which can have significant biological and chemical properties .
Aplicaciones Científicas De Investigación
2,4-Dihydro-1H-benzo[d][1,3]oxazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-Dihydro-1H-benzo[d][1,3]oxazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause a loss in mitochondrial membrane potential, leading to the activation of caspase-9 and -3, which cleave PARP-1. This process is accompanied by the activation of caspase-8, which is involved in the extrinsic apoptotic pathway . These actions contribute to its anticancer properties by inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
- 3,4-Dihydro-2H-benzo[e][1,3]oxazine
- 4H-Benzo[d][1,3]oxazine
- 2,4-Dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine
Uniqueness: 2,4-Dihydro-1H-benzo[d][1,3]oxazine stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound in scientific research .
Propiedades
Número CAS |
59689-21-3 |
|---|---|
Fórmula molecular |
C8H9NO |
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C8H9NO/c1-2-4-8-7(3-1)5-10-6-9-8/h1-4,9H,5-6H2 |
Clave InChI |
DYXWBIIIQALDGP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2NCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B12957176.png)

![5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine](/img/structure/B12957181.png)
![1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime](/img/structure/B12957185.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B12957190.png)

![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12957208.png)
